2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

Lipophilicity Drug Design ADME

2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate (CAS 355394-29-5, MFCD01885508, molecular formula C31H22BrNO3, MW 536.4 g/mol) is a synthetic quinoline-4-carboxylate ester featuring a 6-methyl substituent on the quinoline core, a biphenyl-4-yl moiety at the 2-position, and a 2-(4-bromophenyl)-2-oxoethyl ester group. This compound belongs to a therapeutically privileged scaffold class validated in DHODH inhibitors (e.g., brequinar analogs) and antiviral biphenyl-quinoline carboxylic acids, where even minor peripheral modifications profoundly alter target engagement, pharmacokinetics, and spectrum of activity.

Molecular Formula C31H22BrNO3
Molecular Weight 536.4 g/mol
Cat. No. B12049554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
Molecular FormulaC31H22BrNO3
Molecular Weight536.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C31H22BrNO3/c1-20-7-16-28-26(17-20)27(31(35)36-19-30(34)24-12-14-25(32)15-13-24)18-29(33-28)23-10-8-22(9-11-23)21-5-3-2-4-6-21/h2-18H,19H2,1H3
InChIKeyURLGISQXNYNBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate: Core Structural & Procurement-Relevant Identity


2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate (CAS 355394-29-5, MFCD01885508, molecular formula C31H22BrNO3, MW 536.4 g/mol) is a synthetic quinoline-4-carboxylate ester featuring a 6-methyl substituent on the quinoline core, a biphenyl-4-yl moiety at the 2-position, and a 2-(4-bromophenyl)-2-oxoethyl ester group [1]. This compound belongs to a therapeutically privileged scaffold class validated in DHODH inhibitors (e.g., brequinar analogs) and antiviral biphenyl-quinoline carboxylic acids, where even minor peripheral modifications profoundly alter target engagement, pharmacokinetics, and spectrum of activity [2][3].

Why Generic Ester or Scaffold Substitution Falls Short for 2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate


Generic substitution within the quinoline-4-carboxylate ester class is precluded by the interdependence of the ester moiety, halogen substitution pattern, and biphenyl topology in governing inhibitor potency and selectivity. In DHODH inhibitor series, the ester vs. carboxylic acid form directly dictates cell permeability and binding affinity [1], and in antiviral biphenyl-quinoline series, the biphenyl connectivity and absence of a 3-fluoro group critically differentiate activity from brequinar-class compounds [2]. The specific 4-bromophenyl-2-oxoethyl ester present here introduces a distinct electronic and steric profile that is not replicated by simpler methyl, ethyl, or phenethyl ester analogs, making unbiased procurement decisions dependent on compound-specific comparative data.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate


Enhanced Lipophilicity vs. Parent Acid: LogP Differential Drives Membrane Partitioning

The target ester exhibits a calculated logP of approximately 6.8 (ACD/Labs Percepta prediction), compared to a measured logD7.4 of ~2.3 for the parent acid 2-([1,1'-biphenyl]-4-yl)-6-methylquinoline-4-carboxylic acid . This ~4.5 log unit increase translates to a theoretical >30,000-fold increase in membrane partition coefficient, which is critical for intracellular target engagement in DHODH and antiviral assays where cell permeability often rate-limits activity [1]. However, no direct head-to-head cell permeability data were available for the target compound vs. the acid at time of analysis.

Lipophilicity Drug Design ADME

Antiviral Activity Class Differentiation: Biphenyl Topology Governs Orthopoxvirus Inhibition

In a direct comparison of 2-substituted quinoline-4-carboxylic acids against vaccinia virus (Vero cells), 2-(1,1'-biphenyl-4-yl)quinoline-4-carboxylic acid demonstrated high antiviral activity (EC50 < 10 µg/mL), whereas the 2-phenyl analog was inactive [1]. The target compound incorporates a structurally analogous 2-(biphenyl-4-yl) pharmacophore, suggesting antiviral potential, but its specific EC50 has not been reported. By contrast, brequinar (a 2-(2'-fluoro-biphenyl-4-yl)-6-fluoro-3-methyl analog) shows DHODH IC50 = 9.71–26.2 nM, emphasizing that halogen/ester combinations shift target selectivity from antiviral to antiproliferative [2].

Antiviral Orthopoxvirus Quinoline

Antimicrobial and Anthelmintic Potential: Class-Level Evidence from Biphenyl-Quinoline Congeners

A series of biphenyl-substituted quinoline derivatives synthesized and tested by Shashikumar et al. (2014) exhibited MIC values of 25–100 µg/mL against bacterial strains (S. aureus, E. coli) and anthelmintic paralysis times of 15–45 min at 2 mg/mL against Pheretima posthuma, alongside DPPH radical scavenging IC50 values of 40–80 µg/mL [1]. The target compound shares the biphenyl-quinoline core but incorporates a unique 4-bromophenyl-2-oxoethyl ester and 6-methyl substitution not present in the tested series, precluding direct MIC comparison. No quantitative antimicrobial data specific to the target compound were identified at the time of analysis.

Antimicrobial Anthelmintic DPPH Radical Scavenging

Spectroscopic Identity Confirmation: 1H NMR Fingerprint for QC and Authentication

The target compound is registered in the SpectraBase compound database with a 1H NMR spectrum (Compound ID Elbg8wFbWIn, molecular formula C30H20BrNO3, exact mass 521.062657 g/mol for the neutral species) [1]. This spectral reference is distinct from the methyl ester analog methyl 2-([1,1'-biphenyl]-4-yl)quinoline-4-carboxylate (C23H17NO2) and the 6-bromo-2-(4-bromophenyl) analog (C26H19Br2NO3), each of which displays unique aromatic proton splitting patterns due to differences in bromine substitution and ester alkyl chain length [2][3]. The presence of the 2-oxoethyl linker introduces a characteristic singlet at ~5.4 ppm (OCH2CO) in 1H NMR, a diagnostic feature absent in methyl or ethyl ester congeners [1].

NMR Spectroscopy Quality Control Structural Authentication

Procurement-Relevant Application Scenarios for 2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate


DHODH Inhibitor Probe Design Requiring Esterase-Activated Intracellular Delivery

In programs targeting dihydroorotate dehydrogenase (DHODH) for oncology or autoimmune indications, the 2-(4-bromophenyl)-2-oxoethyl ester serves as a lipophilic prodrug that can be cleaved by intracellular esterases to release the active carboxylic acid, a principle validated in the brequinar class where ester vs. acid dictates oral bioavailability and cellular potency [3]. The 6-methyl substitution (vs. 6-fluoro in brequinar) may reduce metabolic liability at the quinoline 6-position [2].

Orthopoxvirus Antiviral Screening with a Focus on Biphenyl Pharmacophore Retention

Given the established high activity of 2-(1,1'-biphenyl-4-yl)quinoline-4-carboxylic acid against vaccinia virus in Vero cells [1], the target compound is suitable for inclusion in antiviral screening cascades where the ester form may offer improved cell penetration over the free acid. The bromine substituent provides a synthetic handle for further functionalization via cross-coupling chemistry.

Broad-Spectrum Antimicrobial SAR Expansion Based on the Shashikumar Chemotype

For groups extending the antimicrobial structure-activity relationships of biphenyl-quinoline derivatives, this compound fills a substitution gap not explored in the Shashikumar et al. (2014) series, namely the 6-methyl + 4-bromophenyl-2-oxoethyl ester combination [1]. Its procurement enables direct head-to-head comparison with the parent carboxylic acids and previously reported 2-aryl ester analogs in standard broth microdilution and DPPH assays.

Chemical Biology Probe for Tubulin Polymerization Inhibition Studies

Molecular docking studies on the biphenyl-quinoline series identified β-tubulin as a high-affinity target, with compounds 11a, 11c, 13c, and 13d showing minimum binding energies sufficient for inhibitor consideration [1]. The target compound's extended ester moiety may engage additional tubulin subpockets, making it a candidate for tubulin polymerization assays with colchicine-site competition protocols.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.